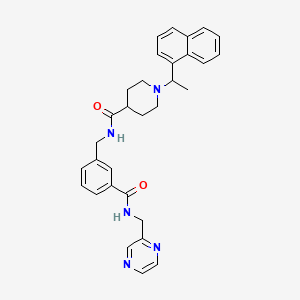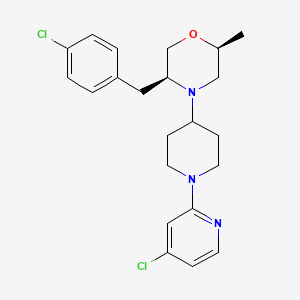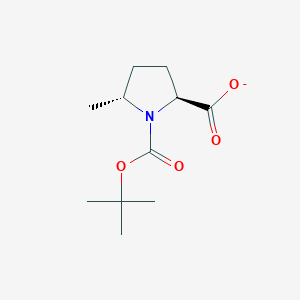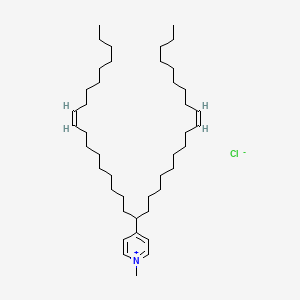
N-methyl-4(dioleyl)methylpyridiniumchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SAINT-2 is a cationic lipid with gene transfection activity and is a pyridyl lipid analog. It is known for its ability to form molecular membranes that interact with plasmids to create lipid complexes. These complexes are taken up by cells, where the plasmid dissociates from the lipid complex under the action of dioleoylphosphatidylethanolamine (DOPE), facilitating the translocation of the plasmid across the endosome and/or nuclear membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of SAINT-2 would likely involve large-scale organic synthesis processes, including the use of reactors for the chemical reactions, purification steps such as chromatography, and quality control measures to ensure the consistency and purity of the final product. The exact methods and conditions would depend on the specific requirements of the production process and the scale of production.
Chemical Reactions Analysis
Types of Reactions
SAINT-2 undergoes various chemical reactions, including:
Oxidation: The lipid structure can be oxidized under certain conditions, leading to the formation of oxidized lipid products.
Reduction: Reduction reactions can modify the lipid structure, potentially altering its properties and activity.
Substitution: Substitution reactions can introduce different functional groups into the lipid structure, modifying its chemical and biological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving SAINT-2 include oxidizing agents, reducing agents, and various organic solvents. The specific conditions for these reactions would depend on the desired modifications to the lipid structure.
Major Products Formed
The major products formed from the reactions involving SAINT-2 would include modified lipid structures with different functional groups or oxidation states. These products could have different properties and activities compared to the original SAINT-2 compound.
Scientific Research Applications
SAINT-2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving lipid structures.
Biology: Employed in gene transfection studies to deliver plasmids and other genetic material into cells.
Medicine: Investigated for its potential use in gene therapy and other medical applications involving the delivery of genetic material.
Industry: Utilized in the development of lipid-based delivery systems for various applications, including drug delivery and biotechnology
Mechanism of Action
The mechanism of action of SAINT-2 involves its ability to form lipid complexes with plasmids, which are then taken up by cells. Once inside the cell, the plasmid dissociates from the lipid complex under the action of dioleoylphosphatidylethanolamine (DOPE), allowing the plasmid to translocate across the endosome and/or nuclear membrane. This process effectively transfers small oligonucleotides into cells, facilitating gene transfection .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to SAINT-2 include other cationic lipids with gene transfection activity, such as:
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): A cationic lipid commonly used in gene transfection studies.
Lipofectamine: A commercial transfection reagent that contains cationic lipids for gene delivery.
DOTMA (N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride): Another cationic lipid used for gene transfection.
Uniqueness of SAINT-2
SAINT-2 is unique due to its specific pyridyl lipid structure, which allows it to form stable lipid complexes with plasmids and facilitate efficient gene transfection. Its ability to dissociate plasmids under the action of dioleoylphosphatidylethanolamine (DOPE) and translocate them across cellular membranes makes it a valuable tool in gene delivery research .
Properties
Molecular Formula |
C43H78ClN |
|---|---|
Molecular Weight |
644.5 g/mol |
IUPAC Name |
4-[(9Z,28Z)-heptatriaconta-9,28-dien-19-yl]-1-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C43H78N.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-42(43-38-40-44(3)41-39-43)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h18-21,38-42H,4-17,22-37H2,1-3H3;1H/q+1;/p-1/b20-18-,21-19-; |
InChI Key |
FQKXELHZMFODBN-YIQDKWKASA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCC(C1=CC=[N+](C=C1)C)CCCCCCCC/C=C\CCCCCCCC.[Cl-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCC(CCCCCCCCC=CCCCCCCCC)C1=CC=[N+](C=C1)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


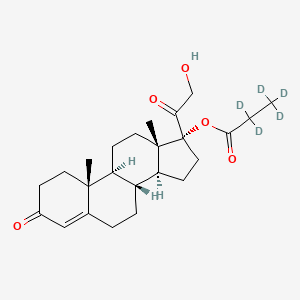
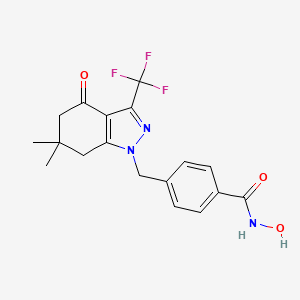
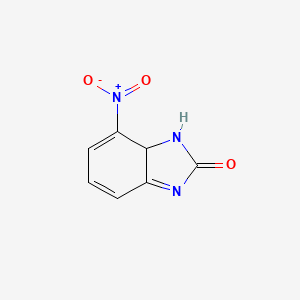

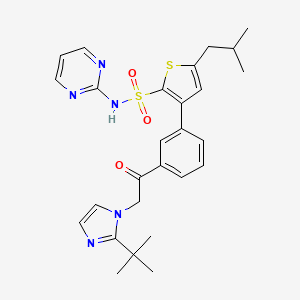

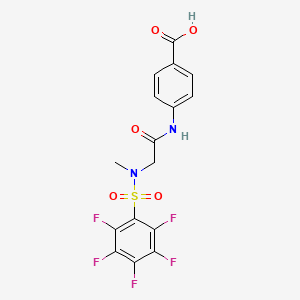
![[(2S,3S,4S,6R)-4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B12364400.png)
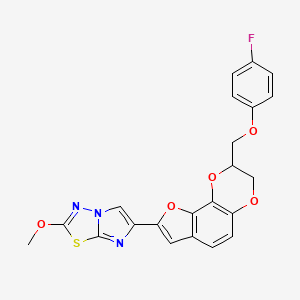
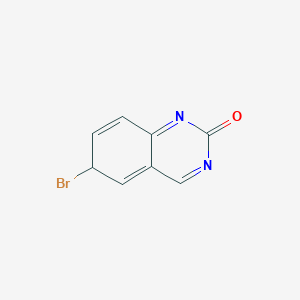
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate](/img/structure/B12364422.png)
